![molecular formula C17H15N3O3S B2734866 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-80-6](/img/structure/B2734866.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
While specific chemical reactions involving “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” are not detailed in the literature, reactions of similar compounds have been studied .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Research focused on the computational and pharmacological potential of oxadiazole derivatives, including N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, highlighted their docking against targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2). These compounds showed moderate inhibitory effects in various assays, indicating potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018).
Synthesis and Antimicrobial Activity
Another study synthesized oxadiazole derivatives and investigated their antimicrobial activities against a range of bacterial strains, including Pseudomonas aeruginosa and Candida albicans. These compounds, particularly those bearing the 4-methoxyphenoxymethyl moiety on the oxadiazole ring, exhibited high inhibitory activity against C. albicans, suggesting their usefulness as antimicrobial agents (Z. Kaplancıklı et al., 2012).
Anticancer Evaluation
Oxadiazole derivatives were also evaluated for their anticancer properties. Studies found that these compounds, including N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, showed potent activity against human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The research suggests the potential of these compounds as chemotherapeutic agents, offering a promising avenue for cancer treatment (B. Kaya et al., 2017).
Corrosion Inhibition
In materials science, oxadiazole derivatives have been studied for their corrosion inhibition properties. For instance, certain derivatives were found to be effective corrosion inhibitors for mild steel in sulfuric acid media, suggesting their applicability in protecting metal surfaces from corrosion, which is critical in industrial applications (M. Bouklah et al., 2006).
Enzyme Activity Modulation
Lastly, the effects of bis-oxadiazole compounds on the activities of certain transferase enzymes were explored. These studies revealed that compounds like N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide could modulate enzyme activities, which may have implications in biochemistry and pharmacology for developing new therapeutic agents (I. H. Tomi et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-7-12(8-10-13)16-19-20-17(23-16)18-15(21)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAAXZSIABRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)
![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)
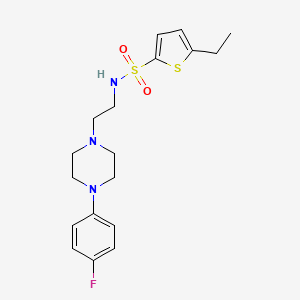
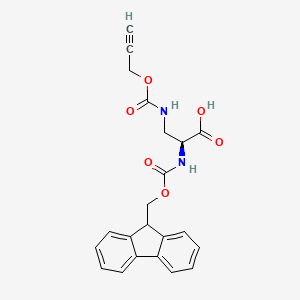
![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
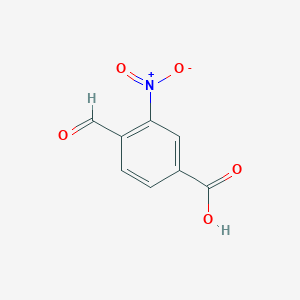
![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)
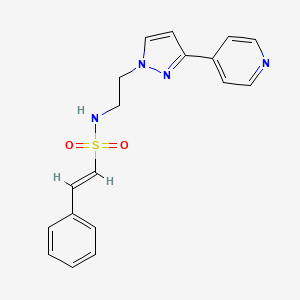
![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)
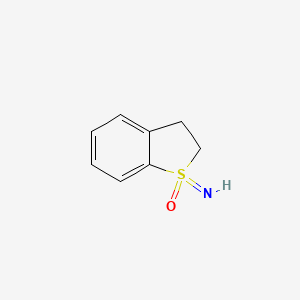
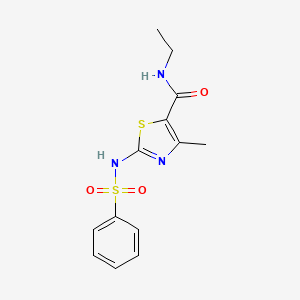
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)